Bienvenue dans la boutique en ligne BenchChem!

Penem

β-lactam antibiotic chemistry renal dehydropeptidase stability comparative pharmacology

Penems uniquely combine penicillin and cephalosporin features, offering differential β-lactamase stability, renal DHP-I stability, and oral bioavailability not achievable with carbapenems or cephalosporins. 6α-Hydroxyethyl-substituted penems exhibit high PBP affinity and β-lactamase resistance. Sulopenem's recent FDA approval for uUTI and faropenem's lower metallo-β-lactamase hydrolysis enable targeted therapy. Oral prodrugs provide outpatient step-down options with quantifiable urinary recovery advantages over imipenem. Choose penems for advanced antibiotic research and medicinal chemistry optimization.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
Cat. No. B1263517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenem
Synonyms3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
meropenem
Merrem
Penem
Ronem
SM 7338
SM-7338
SM7338
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1C2N(C1=O)C=CS2
InChIInChI=1S/C5H5NOS/c7-4-3-5-6(4)1-2-8-5/h1-2,5H,3H2/t5-/m1/s1
InChIKeyHHXMXAQDOUCLDN-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penem Antibiotics: Structural Characteristics and Class Differentiation


Penems constitute a distinct subclass of β-lactam antibiotics characterized by an unsaturated five-membered sulfur-containing heterocycle fused to the β-lactam ring [1]. Unlike naturally occurring penicillins (penams) and cephalosporins (cephems), penems are exclusively synthetic compounds that represent structural hybrids combining features of both penicillins and cephalosporins [2]. Penems are distinguished from carbapenems by the presence of a sulfur atom at position 1 in the fused ring system, whereas carbapenems contain a carbon atom at this position and a C2-C3 double bond [3]. This structural differentiation confers distinct pharmacological properties, including differential stability to renal dehydropeptidase-I (DHP-I) and variable β-lactamase susceptibility profiles [4].

Why Penem Antibiotics Cannot Be Substituted with Carbapenems or Cephalosporins: Evidence-Based Differentiation


Penems cannot be substituted with carbapenems or cephalosporins due to quantifiable, compound-specific differences in β-lactamase stability, penicillin-binding protein (PBP) affinity profiles, renal DHP-I stability, and oral bioavailability [1]. Head-to-head studies demonstrate that 6α-hydroxyethyl-substituted penems exhibit β-lactamase stability that is directly correlated with their high affinity for PBP-4, -5, and -6, a relationship not observed in cephalosporins lacking these substituents [2]. Comparative DHP-I hydrolysis assays reveal that penems such as HHC, HTC, and CHC occupy intermediate positions in the Vmax/Km stability order, positioned between the most stable carbapenems and the least stable FAC analog, indicating that within-class substitution among β-lactams would produce variable renal stability profiles [3]. Furthermore, the oral bioavailability of penem prodrugs (e.g., 42 ± 11% for FCE 22891) differs substantially from parenteral-only carbapenems, and urinary recovery data (42% for CP-65,207 versus 1% for imipenem without a DHP inhibitor) quantify this functional non-interchangeability [4][5].

Penem Antibiotics: Quantified Differential Evidence Against Carbapenems, Cephalosporins, and Class Analogs


Structural Differentiation: Penem Sulfur-Containing Ring Confers Distinct DHP-I Stability Relative to Carbapenems

Penems differ from carbapenems structurally by the presence of a sulfur atom at position 1 in the fused five-membered ring, whereas carbapenems contain a carbon atom at this position with a C2-C3 double bond. This structural divergence directly affects metabolic stability: comparative DHP-I hydrolysis assays of 4 carbapenems and 3 penems established a stability order based on Vmax/Km ratios. The penems HHC, HTC, and CHC occupy intermediate stability positions in the rank order DHM >> DHC > HHC > AHC > HTC > CHC > FAC, indicating that penems exhibit quantifiably distinct renal stability profiles from both the most stable and least stable carbapenems [1].

β-lactam antibiotic chemistry renal dehydropeptidase stability comparative pharmacology

β-Lactamase Stability: 6α-Hydroxyethyl Penems Resist Hydrolysis Across Multiple Enzyme Classes

Penems having 6α substituents, specifically the 6α-hydroxyethyl group, demonstrated stability against hydrolysis by β-lactamases purified from Morganella morganii, Proteus vulgaris, Escherichia coli, and Bacillus cereus. In direct contrast, penems lacking 6α substituents were easily hydrolyzed by P. vulgaris and E. coli enzymes. CGP 31608, a 6α-substituted penem, was not hydrolyzed by plasmid β-lactamases TEM-1, TEM-2, SHV-1, PSE-1, OXA-2, PSE-4, nor by S. aureus β-lactamase, and resisted hydrolysis by chromosomal β-lactamases of type Ia (E. cloacae P99), Ic (P. vulgaris), K-1 (K. oxytoca), and Id (P. aeruginosa) [1][2].

β-lactamase stability antibiotic resistance structure-activity relationship

PBP Affinity Profile: 6α-Hydroxyethyl Penems Bind PBP-4, -5, -6 with High Affinity Unlike Unsubstituted Analogs

β-Lactamase-stable penems bearing a 6α-hydroxyethyl group exhibited high affinity for Escherichia coli PBP-4, -5, and -6 in addition to PBP-1A, -1Bs, and -2. In contrast, penems lacking 6α substituents showed markedly lower affinity for PBP-4, -5, and -6 compared to their 6α-hydroxyethyl counterparts. The affinity for PBP-4, -5, and -6 was closely correlated with β-lactamase stability, establishing a structural determinant for both stability and target engagement. For CGP 31,608 (5R,6S,8R), the highest affinity was for PBP-4 (I50 = 1 μg/mL), followed by PBP-2 (10 μg/mL) and PBP-1A/1Bs (100 μg/mL), whereas its enantiomer CGP 32,879 (5S,6R,8S) failed to inhibit benzylpenicillin binding to any PBPs [1][2].

penicillin-binding protein affinity antibacterial target engagement E. coli PBP profiling

Faropenem vs Imipenem: 5-Fold Lower Metallo-β-Lactamase Hydrolysis Rate

Faropenem, an orally available penem, demonstrated significantly greater stability against metallo-β-lactamase hydrolysis compared to imipenem. In direct comparative assays using β-lactamases prepared from Bacteroides fragilis strains, the hydrolysis rate of faropenem by metallo-β-lactamase was 5 times lower than that observed for imipenem [1]. Faropenem was also highly stable against hydrolysis by various β-lactamases from four B. fragilis strains and exhibited pronounced β-lactamase stability compared to other cephalosporins and imipenem, with a lower observed propensity for resistance development [2].

metallo-β-lactamase stability faropenem Bacteroides fragilis

Sulopenem vs Ciprofloxacin: Unaffected MIC90 of 0.25 mg/L Against ESBL and AmpC Producers

Sulopenem demonstrated potent in vitro antimicrobial activity against Enterobacterales isolates regardless of resistance phenotype. The MIC50 and MIC90 values were 0.03 mg/L and 0.25 mg/L, respectively, with 99.2% of isolates inhibited at ≤1 mg/L. Critically, the in vitro activity of sulopenem was unaffected by nonsusceptibility to trimethoprim-sulfamethoxazole and/or ciprofloxacin, multidrug-resistant phenotypes, or the presence of extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases [1][2]. In contrast, ciprofloxacin susceptibility rates among urinary isolates during the same surveillance period were substantially lower (74.1% for Enterobacterales) with MIC90 values >16 mg/L [3].

sulopenem MIC90 ESBL-producing Enterobacterales AmpC β-lactamase

Oral Bioavailability: FCE 22891 Achieves 42% Absolute Bioavailability vs Parenteral-Only Carbapenems

FCE 22891, the oral prodrug of the penem FCE 22101, demonstrated an absolute oral bioavailability of 42 ± 11% in healthy volunteers following single-dose administration. The pharmacokinetics were linear, and food intake increased the total AUC from 11.9 ± 3.5 mg·h/L to 14.1 ± 2.4 mg·h/L [1]. In animal studies, the parenteral penem CP-65,207 achieved 42% urinary recovery in dogs compared to only 1% for imipenem without a renal DHP inhibitor, and the pure S-isomer of CP-65,207 was 7-fold more stable to DHP-I inactivation than imipenem in vitro [2]. This contrasts with most carbapenems, which require parenteral administration due to negligible oral bioavailability unless formulated as ester prodrugs with variable absorption.

oral penem bioavailability pharmacokinetics prodrug absorption

Penem Antibiotics: Prioritized Research and Industrial Applications Based on Quantified Differentiation


Urinary Tract Infection Therapeutic Development: Sulopenem for ESBL-Producing and MDR Enterobacterales

Sulopenem's maintained MIC90 of 0.25 mg/L against Enterobacterales isolates, regardless of ESBL or AmpC β-lactamase production and independent of ciprofloxacin nonsusceptibility, supports its prioritization in oral antibiotic development programs targeting uncomplicated and complicated urinary tract infections caused by multidrug-resistant pathogens [1][2]. The recent FDA approval of sulopenem etzadroxil/probenecid for uncomplicated UTI in adult women with limited oral treatment options validates this application, distinguishing penems from fluoroquinolones and oral cephalosporins whose activity is compromised by ESBL-mediated resistance [3].

Anaerobic Infection Research: Faropenem Selection Based on 5-Fold Lower Metallo-β-Lactamase Hydrolysis vs Imipenem

Faropenem's 5-fold lower hydrolysis rate by metallo-β-lactamase from B. fragilis compared to imipenem provides a quantifiable rationale for its investigation in anaerobic infection models, particularly those involving Bacteroides species [4]. The pronounced β-lactamase stability of faropenem against multiple B. fragilis strains and its lower propensity for resistance development position it as a differentiated candidate for studies targeting mixed aerobic-anaerobic infections where carbapenem resistance via metallo-β-lactamase production is a concern.

Oral Antibiotic Procurement: FCE 22891-Class Penems with 42% Bioavailability for Outpatient Step-Down Therapy

The absolute oral bioavailability of 42 ± 11% demonstrated for FCE 22891, combined with the 7-fold greater DHP-I stability of CP-65,207 relative to imipenem, supports procurement of oral penem prodrugs for outpatient step-down therapy following parenteral treatment of serious infections [5][6]. This application is reinforced by the observation that oral penems and carbapenems provide spectrum coverage similar to widely used parenteral agents while offering simpler administration, with urinary recovery data (42% for penem CP-65,207 vs 1% for imipenem without DHP inhibitor) quantifying the functional advantage [7].

Structure-Activity Relationship Studies: 6α-Hydroxyethyl Substituent as Critical Determinant of β-Lactamase Stability and PBP Affinity

The direct correlation between 6α-hydroxyethyl substitution and both β-lactamase stability and high-affinity PBP binding (PBP-4 I50 = 1 μg/mL for CGP 31,608) establishes a clear structural determinant for medicinal chemistry optimization programs [8][9]. Penems lacking 6α substituents exhibit facile hydrolysis by P. vulgaris and E. coli enzymes and markedly lower PBP-4, -5, -6 affinity, providing a binary structure-activity relationship that guides procurement of active versus inactive penem derivatives. The stereospecific requirement for (5R,6S,8R) configuration further refines selection criteria, as the enantiomer CGP 32,879 shows complete loss of PBP binding activity [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.